N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide
説明
N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide is a rhodanine-thiazolidinone hybrid compound characterized by a 1,3-thiazolidin-4-one core substituted with a 3-bromobenzylidene group at position 5 and a 2-chlorobenzamide moiety at position 2. This scaffold is synthesized via Knoevenagel condensation, a method widely employed for analogous thiazolidinone derivatives .
特性
IUPAC Name |
N-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O2S2/c18-11-5-3-4-10(8-11)9-14-16(23)21(17(24)25-14)20-15(22)12-6-1-2-7-13(12)19/h1-9H,(H,20,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVRPYRXYIQNKZ-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C17H10BrClN2O3S2
- Molecular Weight : 420.3 g/mol
- CAS Number : Not specified in the sources.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide. The compound has shown promising results against various bacterial strains.
Minimum Inhibitory Concentration (MIC)
The MIC values for various derivatives have been reported, indicating effective antibacterial activity:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-[5-(3-bromobenzylidene)-4-oxo...] | 3.00 - 12.28 | Staphylococcus aureus |
| N-[5-(3-bromobenzylidene)-4-oxo...] | 4.09 - 16.31 | Pseudomonas aeruginosa |
| N-[5-(3-bromobenzylidene)-4-oxo...] | 7.57 - 28.14 | Escherichia coli |
These results suggest that the compound exhibits greater potency against Gram-positive bacteria compared to Gram-negative strains, consistent with findings from other thiazolidinone derivatives .
The biological activity of N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been predicted to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
- Biofilm Disruption : Preliminary studies indicate some capacity for biofilm inhibition, although this effect is modest .
Case Studies
Several studies have evaluated the biological efficacy of related thiazolidinone compounds:
- Study on Antimicrobial Potency :
- Molecular Docking Studies :
科学的研究の応用
Medicinal Chemistry
N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide exhibits significant potential in drug development due to its structural features that allow for interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that thiazolidinones exhibit antimicrobial properties. This compound's structure suggests it may inhibit bacterial growth by targeting specific enzymes or pathways involved in cell wall synthesis or metabolic processes.
- Antitumor Properties : Preliminary research indicates that compounds with thiazolidinone scaffolds can exhibit cytotoxic effects against cancer cell lines. The incorporation of the bromobenzylidene moiety could enhance its selectivity and potency against tumor cells.
The compound's biological activity is attributed to its ability to modulate enzyme activity and influence cellular signaling pathways:
- Enzyme Inhibition : N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide may act as an inhibitor of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation. This inhibition could lead to therapeutic applications in metabolic disorders.
Industrial Applications
The unique chemical structure of this compound allows for potential applications beyond medicinal chemistry:
- Material Science : The thiazolidinone framework can be utilized in the development of novel materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis compare N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide with structurally related rhodanine-thiazolidinone derivatives, focusing on substituent effects, synthesis efficiency, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Yield and Reactivity: The 4-chlorobenzylidene derivative (Compound 9) achieved a 90% yield, attributed to the electron-withdrawing chloro group stabilizing intermediates during Knoevenagel condensation . In contrast, nitrofuran-substituted analogs (e.g., Compound 13) showed lower yields (53–58%), likely due to steric hindrance from the nitro group . Methoxy or ethoxy substituents (e.g., Compounds 9, 11, 40 in ) generally improve solubility, as seen in their NMR spectra .
Biological Activity Trends: Nitrofuran-containing derivatives (e.g., Compound 13) are associated with antimicrobial activity, aligning with known nitrofuran pharmacophores .
Thermal Stability :
- Melting points correlate with molecular symmetry and intermolecular interactions. For example, the 4-chlorobenzylidene derivative (Compound 9 ) melts at 186–187°C, higher than the less symmetric nitrofuran analog (Compound 13 , 159–160°C) .
Methoxy groups in Compound 11 () and dimethoxybenzylidene in increase electron density, favoring π-π stacking in biological targets .
準備方法
Cyclocondensation of Thiourea Derivatives
Thiourea reacts with α-halo carbonyl compounds (e.g., ethyl 2-bromoacetate) in ethanol under reflux to form 2-thioxo-1,3-thiazolidin-4-one. For example:
Yields typically exceed 70% when using potassium carbonate as a base. Modifications include substituting ethyl bromoacetate with methyl bromopyruvate to introduce keto groups at position 4.
Cysteine-Based Cyclization
L-cysteine derivatives undergo cyclization with carbonyl reagents (e.g., aldehydes or ketones) in acidic media. This method offers stereochemical control but requires stringent anhydrous conditions.
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Acetic acid | 6 | 78 |
| Toluene | Piperidine | 4 | 72 |
| DMF | None | 8 | 65 |
Coupling of 2-Chlorobenzamide to the Thiazolidinone
The final step involves forming the amide bond between the thiazolidinone’s amine and 2-chlorobenzoyl chloride.
Acyl Chloride Activation
2-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to generate 2-chlorobenzoyl chloride. Excess SOCl₂ is removed under vacuum.
Amide Bond Formation
The acyl chloride reacts with 5-(3-bromobenzylidene)-2-thioxo-1,3-thiazolidin-3-amine in the presence of a base:
Triethylamine (2.5 equiv) in DCM at 0–5°C minimizes side reactions. The crude product is washed with NaHCO₃ and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).
Purification and Characterization
Recrystallization
The compound is recrystallized from ethanol/water (3:1) to afford pale-yellow crystals (mp 198–202°C).
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 8H, aromatic), 7.02 (s, 1H, CH=).
-
IR (KBr): 1695 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).
Alternative Synthetic Routes
One-Pot Multistep Synthesis
Combining cyclocondensation, Knoevenagel reaction, and amidation in a single reactor reduces purification steps. Yields drop slightly (55–60%) due to intermediate instability.
Q & A
Basic Research Questions
Q. What synthetic routes are established for this compound, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 3-bromobenzaldehyde derivatives with thiazolidinone precursors. Key steps include cyclization under acidic conditions (e.g., acetic acid) and purification via recrystallization. Yield optimization involves adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiazolidinone), temperature control (80–100°C), and catalyst selection (e.g., piperidine for Knoevenagel condensation) . Scalability to 125 mmol has been demonstrated, requiring rigorous hazard analysis for solvent (e.g., acetonitrile) and reagent handling .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : - and -NMR identify aromatic protons (δ 7.2–8.1 ppm) and thiocarbonyl (C=S, δ ~190 ppm).
- XRD : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., ) confirm planar thiazolidinone rings and Z-configuration of the benzylidene moiety .
Q. What preliminary biological activities are reported, and under what assay conditions?
- Methodological Answer : Early studies screen for antimicrobial or anticancer activity using:
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus or E. coli) at 50–200 µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC values reported in µM ranges. Assays require DMSO as a solubilizing agent (<1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can discrepancies in bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Uniform cell lines (e.g., ATCC-certified), solvent controls, and replicate experiments (n ≥ 3).
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromo vs. chloro analogs) to isolate pharmacophoric features .
- Meta-analysis : Cross-reference data with PubChem bioactivity databases to identify outliers .
Q. What computational approaches model the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., EGFR kinase). Parameterize force fields for thiocarbonyl and halogen interactions .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What challenges arise in scaling synthesis for preclinical studies?
- Methodological Answer : Key challenges include:
- Purification : Column chromatography scalability; alternatives like centrifugal partition chromatography (CPC) improve throughput .
- Thermal stability : Monitor exothermic peaks via DSC to prevent decomposition during large-scale reactions .
- Regulatory compliance : Adhere to GHS hazard codes (e.g., H302 for oral toxicity) during handling and waste disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
